molecular formula C22H28ClN3O B2478195 2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide CAS No. 898448-78-7

2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide

Cat. No.: B2478195
CAS No.: 898448-78-7
M. Wt: 385.94
InChI Key: PAYDRDOPAFKFNK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide is a synthetic organic compound. It is characterized by the presence of a chlorophenyl group, a piperazine ring, and an acetamide moiety. Compounds with such structures are often explored for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the chlorophenyl intermediate.

    Piperazine Derivative Formation: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the piperazine derivative.

    Acetamide Formation: Finally, the piperazine derivative is reacted with an acetamide precursor to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenyl group.

    Reduction: Reduction reactions may target the acetamide moiety.

    Substitution: The piperazine ring can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide: Lacks the p-tolyl group.

    2-(4-chlorophenyl)-N-(2-(piperazin-1-yl)-2-(p-tolyl)ethyl)acetamide: Lacks the methyl group on the piperazine ring.

Uniqueness

The presence of both the p-tolyl group and the methylpiperazine ring in 2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide may confer unique pharmacological properties, such as enhanced binding affinity or selectivity for certain molecular targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O/c1-17-3-7-19(8-4-17)21(26-13-11-25(2)12-14-26)16-24-22(27)15-18-5-9-20(23)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYDRDOPAFKFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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